molecular formula C7H9ClN2O2 B11903996 2-Chloro-5-(2-methoxyethoxy)pyrazine

2-Chloro-5-(2-methoxyethoxy)pyrazine

Cat. No.: B11903996
M. Wt: 188.61 g/mol
InChI Key: NIPXYXQMCHZHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Contemporary Significance of Pyrazine (B50134) Heterocycles in Chemical Research

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a fundamental heterocyclic structure. mdpi.com Historically, pyrazine derivatives have been identified in natural products and are known for their distinct aromas and flavors. britannica.com The pyrazine ring is a component of many biologically and industrially important polycyclic compounds. britannica.com For instance, certain pigments first isolated from butterfly wings in 1891 were identified as pteridines, which contain a pyrazine ring. britannica.com In contemporary chemical research, pyrazine-containing compounds have garnered immense interest due to their wide-ranging biological activities. mdpi.comnih.gov The World Health Organization's 2019 Model List of Essential Medicines includes several pyrazine-containing drugs, such as amiloride, bortezomib, and pyrazinamide, highlighting their therapeutic importance. mdpi.com The versatility of the pyrazine scaffold has made it a focal point in total synthesis, medicinal chemistry, and materials science. mdpi.comnih.govtaylorandfrancis.com

Overview of Halogenated Pyrazines as Precursors in Organic Synthesis

Halogenated pyrazines are valuable intermediates in organic synthesis, primarily due to the reactivity of the halogen substituent. The presence of a halogen atom, such as chlorine, on the pyrazine ring activates it for various nucleophilic substitution reactions. evitachem.comnih.gov This allows for the introduction of a wide array of functional groups, leading to the creation of diverse molecular architectures. The chloro group in compounds like 2-chloropyrazine (B57796) can be displaced by nucleophiles such as amines, alcohols, and thiols, providing a straightforward route to more complex pyrazine derivatives. evitachem.com This reactivity is fundamental to the synthesis of numerous compounds with potential applications in pharmaceuticals and agrochemicals. evitachem.comnih.gov For example, the synthesis of pyrazine-based chalcones with potential antimicrobial activity often utilizes halogenated pyrazine precursors. nih.gov

Role of Ether-Substituted Pyrazines in Advanced Chemical Design

The incorporation of ether functionalities into the pyrazine ring system introduces new physicochemical properties and potential for molecular recognition. Ether-substituted pyrazines are explored in medicinal chemistry and materials science for their unique electronic and steric characteristics. The ether linkage can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical parameters in drug design. nih.gov Furthermore, the flexibility of the ether side chain can allow for optimal binding to biological targets. Research into pyrazine-carboxamide-diphenyl-ethers as novel succinate (B1194679) dehydrogenase inhibitors illustrates the strategic use of ether groups to enhance biological activity. acs.org

Scope and Research Objectives for Investigating 2-Chloro-5-(2-methoxyethoxy)pyrazine

The primary research objective for investigating 2-Chloro-5-(2-methoxyethoxy)pyrazine is to fully elucidate its synthetic utility and explore the properties of its derivatives. Key areas of investigation include optimizing its synthesis, studying its reactivity in various chemical transformations, and synthesizing novel compounds with potential biological or material science applications. evitachem.com The versatility of this compound suggests its importance in ongoing research aimed at the discovery of new therapeutic agents or functional materials. evitachem.com

Interactive Data Table: Properties of 2-Chloro-5-(2-methoxyethoxy)pyrazine

PropertyValueReference
Molecular Formula C₇H₉ClN₂O₂ evitachem.com
CAS Number 61533-68-4 evitachem.com
Canonical SMILES COCCOC1=NC=CN=C1Cl evitachem.com
Classification Heterocyclic compound, Chlorinated pyrazine derivative evitachem.com

Synthesis of 2-Chloro-5-(2-methoxyethoxy)pyrazine

The primary method for synthesizing 2-Chloro-5-(2-methoxyethoxy)pyrazine involves a nucleophilic aromatic substitution reaction.

General Reaction Scheme:

2-Chloropyrazine + 2-Methoxyethanol (B45455) → 2-Chloro-5-(2-methoxyethoxy)pyrazine

This reaction is typically carried out in the presence of a base and a suitable solvent to facilitate the substitution.

Interactive Data Table: Synthesis Conditions

ComponentRoleExampleReference
Base Deprotonates the alcohol to enhance nucleophilicityPotassium carbonate evitachem.com
Solvent Dissolves reactants and facilitates interactionDimethylformamide (DMF) evitachem.com
Temperature Promotes the substitution processHeated evitachem.com

Chemical Reactivity and Potential Applications

The reactivity of 2-Chloro-5-(2-methoxyethoxy)pyrazine is largely dictated by the chloro substituent. This chlorine atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various new functional groups. evitachem.com

Types of Reactions:

Substitution Reactions: The chlorine atom can be readily replaced by nucleophiles like amines and thiols. evitachem.com

Oxidation Reactions: The pyrazine ring can be oxidized to form N-oxides. evitachem.com

Reduction Reactions: Reduction processes can lead to different derivatives by modifying the substituents on the pyrazine ring. evitachem.com

The versatility of these reactions makes 2-Chloro-5-(2-methoxyethoxy)pyrazine a valuable intermediate for synthesizing a wide range of derivatives with potential applications in:

Pharmaceuticals: As a building block for developing new drug candidates. evitachem.com

Agrochemicals: In the synthesis of novel pesticides and herbicides. evitachem.com

Material Science: For creating new functional materials with specific properties. evitachem.com

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-5-(2-methoxyethoxy)pyrazine

InChI

InChI=1S/C7H9ClN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3

InChI Key

NIPXYXQMCHZHQT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C(C=N1)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 2 Methoxyethoxy Pyrazine and Analogues

Strategies for Halogenated Pyrazine (B50134) Scaffold Construction

The formation of the halogenated pyrazine core is a foundational step in the synthesis of the target molecule. This typically involves the preparation of a suitable pyrazine precursor followed by a regioselective halogenation reaction.

Precursor Synthesis and Regioselective Halogenation Approaches

The synthesis of pyrazine derivatives can be achieved through various established methods, including the Staedel–Rugheimer and Gutknecht pyrazine syntheses, which are among the oldest yet still relevant techniques. wikipedia.org These methods often involve the self-condensation of α-amino ketones. wikipedia.org Another common approach is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation to form the pyrazine ring. researchgate.net For instance, 2-aminopyrazine (B29847) can serve as a precursor, which can then undergo regioselective chlorination. nih.gov

Once the pyrazine core is assembled, regioselective halogenation is performed to introduce a chlorine atom at the desired position. The reactivity of the pyrazine ring dictates the position of halogenation. For example, direct C-H halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(iii) reagent, demonstrating a mild and environmentally friendly approach. nih.govnih.gov This method offers high regioselectivity, yielding C3 halogenated products in good to excellent yields. nih.govnih.gov The mechanism is suggested to proceed via an electrophilic substitution pathway. nih.govnih.gov In some cases, N-oxide intermediates can be strategically used to direct the installation of a chlorine atom at the 2-position of the pyrazine ring. nih.gov Vapor-phase chlorination of pyrazine at elevated temperatures (150 to 600 °C) has also been reported to produce 2-chloropyrazine (B57796). google.com

Table 1: Precursor Synthesis and Halogenation Approaches

Precursor/Starting Material Reagents and Conditions Product Reference
2-Chloroacetophenone, Ammonia Condensation, Oxidation Pyrazine wikipedia.org
1,2-Dicarbonyl, 1,2-Diaminoethane Condensation, Oxidation (e.g., CuO) Pyrazine researchgate.net
Pyrazolo[1,5-a]pyrimidines KX, PIDA, H₂O, rt C3-Halogenated pyrazolo[1,5-a]pyrimidines nih.govnih.gov
Pyrazine Chlorine (vapor), 150-600 °C 2-Chloropyrazine google.com
2-Aminopyrazine Regioselective chlorination Halogenated 2-aminopyrazine nih.gov

Introduction of the 2-Methoxyethoxy Moiety

Following the construction of the halogenated pyrazine scaffold, the next critical step is the introduction of the 2-methoxyethoxy side chain. This is typically accomplished through etherification reactions.

Etherification Reactions and Alkylation Techniques

The synthesis of 2-chloro-5-(2-methoxyethoxy)pyrazine generally involves a nucleophilic substitution reaction between a chloropyrazine derivative and 2-methoxyethanol (B45455). evitachem.com In a common procedure, 2-chloro-5-hydroxypyrazine can be reacted with an alkylating agent in the presence of a base. A patent describes a method for synthesizing 2-chloro-5-(difluoromethoxy)pyrazine (B15058547) by reacting 5-chloropyrazin-2-ol with sodium difluorochloroacetate using cesium carbonate as a catalyst. google.com This highlights the use of a pyrazinol precursor for the etherification step. The nucleophilicity of the alcohol is enhanced by a base, which deprotonates the hydroxyl group. evitachem.com

Optimization of Reaction Conditions for Ethers

The efficiency of the etherification reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. For the synthesis of 2-chloro-5-(2-methoxyethoxy)pyrazine from 2-chloropyrazine and 2-methoxyethanol, potassium carbonate is a commonly used base to facilitate the deprotonation of the alcohol. evitachem.com Dimethylformamide (DMF) is an effective solvent as it dissolves the reactants and facilitates their interaction. evitachem.comresearchgate.net The reaction is typically heated to ensure the substitution proceeds to completion. evitachem.com Optimization studies for pyrazine synthesis have shown that the choice of solvent can significantly impact the reaction yield, with DMF often proving to be a superior choice. researchgate.net

Table 2: Conditions for Etherification

Reactants Base/Catalyst Solvent Temperature Product Reference
2-Chloropyrazine, 2-Methoxyethanol Potassium Carbonate DMF Heating 2-Chloro-5-(2-methoxyethoxy)pyrazine evitachem.com
5-Chloropyrazin-2-ol, Sodium difluorochloroacetate Cesium Carbonate Acetonitrile/Water Heating 2-Chloro-5-(difluoromethoxy)pyrazine google.com

Advanced Coupling Reactions in Pyrazine Synthesis

To create a diverse range of analogs based on the 2-chloro-5-(2-methoxyethoxy)pyrazine scaffold, advanced coupling reactions are indispensable tools. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are widely used for C-C bond formation on pyrazine rings. rsc.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is particularly noteworthy for its mild reaction conditions and tolerance of various functional groups. researchgate.netresearchgate.net

Chloropyrazines have proven to be excellent substrates for these reactions. rsc.orgresearchgate.net For instance, 2-chloropyrazine can be effectively coupled with various arylboronic acids using palladium(II) ONO pincer complexes as catalysts, showing high activity even at low catalyst loadings. researchgate.net The development of highly active catalysts, such as those composed of palladium and dialkylbiphenylphosphino ligands, has enabled the efficient coupling of challenging heterocyclic substrates, including those containing nitrogen. organic-chemistry.org The Suzuki-Miyaura reaction has been successfully applied to synthesize a wide array of biaryl compounds from chloropyrazines. researchgate.net This methodology is crucial for creating analogs of 2-chloro-5-(2-methoxyethoxy)pyrazine with diverse substituents, which is essential for structure-activity relationship studies in drug discovery. organic-chemistry.orgnih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Pyrazines

Pyrazine Substrate Coupling Partner Catalyst System Product Type Reference
2-Chloropyrazine Arylboronic acids Palladium(II) ONO pincer complexes Arylpyrazines researchgate.net
Imidazo[1,2-a]pyrazines Aryl/vinyl/benzyl boronic acids Palladium catalyst Substituted imidazo[1,2-a]pyrazines nih.gov
Chloropyrazine Phenylacetylene [Pd(allyl)Cl]₂/PPh₃ Phenylalkynylpyrazine rsc.org
Aminoheteroaryl halides Heteroaryl boronic acids/esters Pd/dialkylbiphenylphosphino ligands Biheteroaryls organic-chemistry.org

Derivatization Pathways and Functional Group Interconversions on the Pyrazine Core

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorinated Position

The chlorine atom on the pyrazine ring of 2-Chloro-5-(2-methoxyethoxy)pyrazine is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating attack by nucleophiles. nih.gov This reactivity is a cornerstone of chloropyrazine chemistry. rsc.org

The synthesis of the title compound itself is a prime example of an SNAr reaction, where 2-chloropyrazine is treated with 2-methoxyethanol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). evitachem.com The base deprotonates the alcohol, increasing its nucleophilicity for attack on the chloropyrazine. evitachem.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloropyrazines

Oxidation and Reduction Transformations of Pyrazine Systems

The pyrazine ring can undergo both oxidation and reduction reactions, offering pathways to further modify the core structure.

Oxidation: The pyrazine ring is relatively stable to oxidation, but the nitrogen atoms can be oxidized to form N-oxides. thieme-connect.deum.edu.my Treatment of pyrazines with oxidizing agents like hydrogen peroxide can yield mono- or di-N-oxides. thieme-connect.deum.edu.my These N-oxides are valuable intermediates for further functionalization. Additionally, strong oxidizing agents such as potassium permanganate (B83412) can oxidize alkyl side chains on the pyrazine ring to carboxylic acid groups. thieme-connect.de In some cases, singlet oxygen can react with substituted pyrazines to form endo-peroxides, which are often stable compounds. rsc.org

Reduction: The pyrazine ring can be partially or fully reduced. thieme-connect.de Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can reduce pyrazines to the fully saturated piperazines. thieme-connect.de Chemical reducing agents such as sodium in ethanol (B145695) have also been used for this transformation. thieme-connect.deum.edu.my Electrochemical reduction methods have been developed to produce 1,4-dihydropyrazines. cdnsciencepub.com These dihydropyrazine (B8608421) derivatives are often highly oxidizable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com In some instances, reagents like hydriodic acid can reduce the pyrazine to a dihydro derivative, which may be susceptible to hydrolytic ring cleavage. um.edu.my

Table 3: Summary of Oxidation and Reduction Reactions of the Pyrazine Ring

Functionalization of the Ether Side Chain

The 2-methoxyethoxy side chain offers additional sites for chemical modification. Standard reactions for ethers can be applied, although the influence of the pyrazine ring must be considered.

Ether Cleavage: Strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) are classic reagents for cleaving ethers. This would lead to the formation of a hydroxypyrazine derivative (a pyrazinone) and halogenated byproducts from the side chain. This dealkylation would expose a hydroxyl group for further derivatization.

C-H Functionalization: More advanced methods allow for the direct functionalization of C-H bonds within the ether side chain. For instance, radical-based reactions like the Minisci reaction could potentially introduce alkyl or acyl groups, although regioselectivity might be a challenge. Recent developments in electrophotocatalysis have shown promise for the highly regioselective C-H functionalization of ethers.

Derivatization at the Terminal Methyl Group: The terminal methyl group could potentially be functionalized. For example, radical halogenation could introduce a halide, which can then be displaced by various nucleophiles to extend the side chain. This approach is analogous to the chlorination of 2-chloro-5-methylpyridine, which serves as a precursor for further synthesis. google.com

These derivatization strategies significantly expand the chemical space accessible from 2-Chloro-5-(2-methoxyethoxy)pyrazine, allowing for the synthesis of a broad range of analogues with tailored properties.

Chemical Reactivity and Transformation Mechanisms

Electronic and Steric Influences on Pyrazine (B50134) Reactivity

The pyrazine ring is an electron-deficient aromatic system. thieme-connect.de This deficiency arises from the presence of two electronegative nitrogen atoms, which exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. stackexchange.com This reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) but more reactive towards nucleophilic attack. thieme-connect.deresearchgate.net In acidic conditions, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de

Substituents on the pyrazine ring play a critical role in modulating its reactivity:

Electron-withdrawing groups (EWGs) , such as nitro or trifluoromethyl groups, further decrease the ring's electron density, enhancing its susceptibility to nucleophilic substitution. wikipedia.org

Electron-donating groups (EDGs) , like alkyl or alkoxy groups, increase the electron density. thieme-connect.denih.gov This can make the ring more amenable to electrophilic attack (under forcing conditions) but generally reduces reactivity towards nucleophiles. thieme-connect.de

Steric effects also play a significant role. Bulky substituents adjacent to a potential reaction site can hinder the approach of reagents, influencing the rate and regioselectivity of reactions. cdnsciencepub.comcdnsciencepub.comwuxiapptec.com Studies on alkylpyrazines have shown that adjacent alkyl groups can activate a reactive site, an effect attributed to a combination of polar effects, ring strain, and inter-alkyl interactions. cdnsciencepub.comcdnsciencepub.com

Reactivity Profile of the Chlorine Atom in 2-Chloro-5-(2-methoxyethoxy)pyrazine

The chlorine atom at the 2-position of the pyrazine ring is the most reactive site in 2-Chloro-5-(2-methoxyethoxy)pyrazine. Halogens on pyrazine rings are known to be effective leaving groups in nucleophilic substitution reactions, and they are generally more reactive than their counterparts on corresponding pyridine (B92270) rings. thieme-connect.de The electron-deficient nature of the pyrazine ring activates the C-Cl bond, making the carbon atom electrophilic.

The primary reaction pathway for the chlorine atom is nucleophilic aromatic substitution (SNAr). wikipedia.org This is not a single-step SN2 reaction, which is sterically hindered, nor an SN1 reaction, which would require the formation of a highly unstable aryl cation. stackexchange.com Instead, it proceeds via a two-step addition-elimination mechanism. thieme-connect.de

The mechanism involves:

Nucleophilic Attack: A nucleophile (e.g., an amine or thiol) attacks the carbon atom bonded to the chlorine. stackexchange.comevitachem.com This disrupts the ring's aromaticity and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. wikipedia.org

Stabilization: The negative charge of this intermediate is stabilized by delocalization onto the electron-withdrawing nitrogen atoms of the pyrazine ring. stackexchange.comwikipedia.org

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, resulting in the substituted pyrazine product. stackexchange.comevitachem.com

This SNAr pathway is common for halo-substituted, electron-poor heterocycles like chloropyridines and chloropyrazines. wikipedia.orgyoutube.com

Impact of the 2-Methoxyethoxy Substituent on Pyrazine Reactivity and Selectivity

This electron-donating nature generally deactivates the pyrazine ring towards nucleophilic attack by increasing its electron density. thieme-connect.de Therefore, 2-Chloro-5-(2-methoxyethoxy)pyrazine would be expected to be less reactive in SNAr reactions than 2-chloropyrazine (B57796) itself. However, because the pyrazine ring is inherently very electron-poor, nucleophilic substitution of the chlorine atom remains a favorable and common reaction. evitachem.com The electronic influence of the substituent is summarized in the table below.

Substituent Type on Pyrazine RingEffect on Electron DensityReactivity towards Nucleophilic AttackExample
Electron-Donating Group (EDG)IncreasesDecreases-OCH₂CH₂OCH₃
Electron-Withdrawing Group (EWG)DecreasesIncreases-NO₂

This table illustrates the general electronic impact of substituents on the reactivity of the pyrazine ring towards nucleophiles.

From a steric perspective, the 2-methoxyethoxy group is relatively bulky. However, being located at the 5-position (meta to the chlorine), its direct steric hindrance on a nucleophile attacking the 2-position is minimal.

Mechanistic Investigations of Key Transformations Involving 2-Chloro-5-(2-methoxyethoxy)pyrazine

The most significant transformation for this compound is the displacement of the chlorine atom by a nucleophile. Mechanistic studies on analogous halopyrazines and other haloazines confirm that the SNAr pathway is dominant. thieme-connect.dewikipedia.orgacs.org

The key steps of the SNAr mechanism for 2-Chloro-5-(2-methoxyethoxy)pyrazine are:

A nucleophile, such as an amine (R-NH₂), attacks the C2 carbon, which is polarized due to the electronegativity of both the chlorine and the ring nitrogens. evitachem.com

The π-electrons of the ring shift to accommodate the new bond, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The negative charge is delocalized over the ring and, most importantly, onto the nitrogen atoms.

The complex then collapses, expelling the chloride ion (Cl⁻) and re-establishing the aromaticity of the pyrazine ring to yield the final 2-substituted product. evitachem.com

While the SNAr mechanism is most common, radical nucleophilic substitution (SRN1) has also been observed in some heteroaromatic systems, but typically under specific conditions such as photochemical or electrochemical initiation. acs.org For most thermal reactions with common nucleophiles, the SNAr pathway is the accepted mechanism.

Chemo- and Regioselectivity in Multi-Substituted Pyrazine Systems

In molecules with multiple potential reaction sites, predicting the outcome depends on understanding the principles of chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group over another. In 2-Chloro-5-(2-methoxyethoxy)pyrazine, a strong nucleophile will preferentially attack the electrophilic C-Cl bond on the pyrazine ring rather than interacting with the less reactive ether side chain.

Regioselectivity determines at which position a reaction occurs. For pyrazine systems with multiple leaving groups, the regioselectivity of nucleophilic substitution is governed by a combination of electronic and steric factors. wuxiapptec.com

Electronic Effects: Nucleophilic attack is favored at positions that are most electron-deficient. This is typically at carbons ortho or para to the ring nitrogens. In dihalopyrazines or dihalopyrimidines, an electron-donating group on the ring will direct the incoming nucleophile away from its position, while an electron-withdrawing group will activate the positions ortho and para to it. wuxiapptec.com

Steric Effects: A nucleophile will preferentially attack the less sterically hindered position. A bulky substituent can block access to an adjacent reactive site, forcing the reaction to occur at a more accessible position. wuxiapptec.com

Quantum mechanics calculations on 2,4-dichloropyrimidines have shown that regioselectivity is highly sensitive to these effects, but also predictable. wuxiapptec.com For instance, while C-4 substitution is common, the presence of an electron-donating group at C-6 can switch the preference to C-2. wuxiapptec.com These principles allow for the strategic design of synthetic routes to specifically substituted pyrazine derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of 2-Chloro-5-(2-methoxyethoxy)pyrazine. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved.

Proton (¹H) NMR Spectroscopy for Ligand Environments

The ¹H NMR spectrum of 2-Chloro-5-(2-methoxyethoxy)pyrazine is anticipated to display distinct signals corresponding to the protons on the pyrazine (B50134) ring and the 2-methoxyethoxy side chain. The aromatic region will feature two singlets for the non-equivalent protons on the pyrazine ring. Their chemical shifts are influenced by the electron-withdrawing chloro substituent and the electron-donating methoxyethoxy group. For comparison, the protons on an unsubstituted pyrazine ring appear at approximately 8.5 ppm researchgate.net. In 2-chloropyrazine (B57796), the proton signals are observed around 8.1-8.3 ppm mdpi.com. The presence of the oxygen-linked substituent at the 5-position is expected to shift the adjacent proton to a slightly higher field.

The aliphatic region will contain signals for the protons of the ethoxy and methoxy (B1213986) groups. Specifically, two triplets are expected for the adjacent methylene (B1212753) (-CH₂-) groups of the ethoxy chain, and a singlet for the terminal methoxy (-OCH₃) protons. The chemical shifts of these protons are influenced by the neighboring oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-5-(2-methoxyethoxy)pyrazine

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyrazine-H8.0 - 8.2s
Pyrazine-H7.8 - 8.0s
-OCH₂CH₂OCH₃4.3 - 4.5t
-OCH₂CH₂OCH₃3.7 - 3.9t
-OCH₃3.3 - 3.5s

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum is expected to show signals for the four distinct carbons of the pyrazine ring and the three carbons of the 2-methoxyethoxy side chain. The carbon atoms on the pyrazine ring will resonate in the downfield region, typically between 130 and 160 ppm. The carbon bearing the chloro substituent will be significantly influenced, as will the carbon attached to the oxygen of the methoxyethoxy group.

The aliphatic carbons of the side chain will appear in the upfield region of the spectrum. The terminal methoxy carbon is expected around 59 ppm, with the two ethoxy carbons appearing in the 60-70 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-5-(2-methoxyethoxy)pyrazine

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyrazine C-Cl148 - 152
Pyrazine C-O155 - 160
Pyrazine CH130 - 135
Pyrazine CH135 - 140
-OCH₂CH₂OCH₃68 - 72
-OCH₂CH₂OCH₃62 - 66
-OCH₃58 - 60

Note: These are estimated values based on typical chemical shifts for pyrazine derivatives and ethers. organicchemistrydata.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the adjacent methylene protons of the 2-methoxyethoxy side chain. sdsu.eduepfl.ch Cross-peaks would be observed between the signals assigned to the -OCH₂CH₂ - and -OCH₂ CH₂- protons, confirming their connectivity. No cross-peaks are expected for the singlet pyrazine protons or the methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.chresearchgate.net It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the pyrazine proton signals would show correlations to their respective pyrazine carbon signals. Similarly, the methylene and methoxy proton signals would correlate to their directly attached carbon atoms.

The pyrazine protons showing correlations to multiple carbons in the ring, confirming their positions relative to the substituents.

The protons of the -OCH₂- group adjacent to the pyrazine ring showing a correlation to the pyrazine carbon at the point of attachment (C-5).

The methoxy protons showing a correlation to the adjacent methylene carbon of the ethoxy group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in 2-Chloro-5-(2-methoxyethoxy)pyrazine and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyrazine ring.

Aliphatic C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the methoxy and ethoxy groups.

C=N and C=C stretching: The pyrazine ring stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region.

C-O-C stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the ether linkages will be prominent in the 1050-1250 cm⁻¹ region.

C-Cl stretching: A band in the 600-800 cm⁻¹ region can be attributed to the stretching vibration of the carbon-chlorine bond.

For comparison, studies on other pyrazine derivatives show similar characteristic peaks for the ring vibrations. mahendrapublications.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2-Chloro-5-(2-methoxyethoxy)pyrazine would be expected to show:

Pyrazine ring breathing modes: A strong, sharp band characteristic of the symmetric breathing vibration of the pyrazine ring is anticipated, typically around 1000 cm⁻¹. Studies on similar pyrazine compounds report this mode in the 1002-1131 cm⁻¹ range. mahendrapublications.com

C-H bending modes: In-plane and out-of-plane C-H bending vibrations of the pyrazine ring would also be observed. mahendrapublications.com

Skeletal deformations: Various bending and deformation modes of the side chain and the pyrazine ring will contribute to the fingerprint region of the spectrum.

The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For 2-Chloro-5-(2-methoxyethoxy)pyrazine, the analysis would confirm the molecular mass and provide insights into its structure based on the fragmentation pattern.

Molecular Weight Confirmation: The nominal molecular weight of 2-Chloro-5-(2-methoxyethoxy)pyrazine is 188.61 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass. A key feature for chlorinated compounds is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum of 2-Chloro-5-(2-methoxyethoxy)pyrazine should exhibit a molecular ion cluster with two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Fragmentation Pathway Elucidation: While specific experimental fragmentation data for 2-Chloro-5-(2-methoxyethoxy)pyrazine is not readily available in the reviewed literature, a probable fragmentation pathway can be predicted based on the functional groups present. The fragmentation of the molecular ion is expected to proceed through several key pathways:

Loss of the Methoxyethoxy Side Chain: A common fragmentation pathway would involve the cleavage of the bond between the pyrazine ring and the ether side chain. This could occur through the loss of the entire 2-methoxyethoxy group (•OCH₂CH₂OCH₃), leading to a fragment ion corresponding to 2-chloropyrazine.

Cleavage within the Ether Linkage: Fragmentation could also occur within the 2-methoxyethoxy side chain itself. For instance, the loss of a methoxyethyl radical (•CH₂CH₂OCH₃) or a methoxy radical (•OCH₃) from the side chain would result in characteristic fragment ions.

Loss of a Chlorine Atom: The molecule could lose a chlorine radical (•Cl), leading to a fragment ion at m/z [M-35]⁺ and [M-37]⁺.

Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like HCN or C₂H₂.

A hypothetical fragmentation pattern is presented in the table below.

Predicted Fragment Ion m/z (for ³⁵Cl) Possible Neutral Loss
[C₇H₉ClN₂O₂]⁺ (Molecular Ion)188-
[C₄H₂ClN₂]⁺113•OCH₂CH₂OCH₃
[C₆H₆ClN₂O]⁺157•CH₃O
[C₇H₉N₂O₂]⁺153•Cl

This table represents a predictive model for fragmentation and is not based on experimentally determined data for this specific compound.

Electronic Absorption (UV-Vis) and Fluorescence Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence emission spectroscopy are powerful tools to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as electrons relax from an excited singlet state back to the ground state.

The UV-Vis spectrum of pyrazine and its derivatives is characterized by π → π* and n → π* transitions. The pyrazine ring itself exhibits weak n → π* transitions at around 320-330 nm and strong π → π* transitions at shorter wavelengths. nist.gov The substitution on the pyrazine ring in 2-Chloro-5-(2-methoxyethoxy)pyrazine is expected to influence the position and intensity of these absorption bands. The chloro and methoxyethoxy groups can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

While specific experimental UV-Vis and fluorescence data for 2-Chloro-5-(2-methoxyethoxy)pyrazine are not available in the surveyed literature, studies on other substituted pyrazines can provide some insight. For example, the electronic spectra of pyrazole (B372694) derivatives, another class of nitrogen-containing heterocycles, show characteristic bands that are sensitive to substitution. nih.gov It is reasonable to expect that 2-Chloro-5-(2-methoxyethoxy)pyrazine would exhibit absorption bands in the UV region, with the exact wavelengths and molar absorptivities being dependent on the solvent used, due to solvent-solute interactions.

Fluorescence in pyrazine derivatives can be influenced by factors such as the nature of the substituents and the solvent polarity. Some pyrazine derivatives are known to be fluorescent, and their emission spectra can provide information about the energy of the first excited singlet state. nih.gov The presence of the chlorine atom, a heavy atom, might lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. A comprehensive study would involve recording the absorption and emission spectra in a range of solvents with varying polarities to understand the nature of the electronic transitions and the influence of the solvent on the excited state.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and its packing in the crystal lattice.

As of the current literature review, no publically available crystal structure data for 2-Chloro-5-(2-methoxyethoxy)pyrazine has been found. However, if suitable single crystals of the compound were obtained, X-ray diffraction analysis would yield a wealth of structural information.

Expected Structural Features:

Pyrazine Ring Geometry: The analysis would confirm the planarity of the pyrazine ring.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if any), halogen bonds (involving the chlorine atom), and van der Waals forces. These interactions govern the physical properties of the solid, such as its melting point and solubility.

The table below summarizes the kind of data that would be obtained from a successful X-ray crystallographic analysis.

Crystallographic Parameter Information Provided
Crystal System and Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit of the crystal.
Bond LengthsThe distances between bonded atoms, providing insight into bond order and strength.
Bond AnglesThe angles between adjacent bonds, defining the molecular geometry.
Torsion AnglesThe dihedral angles that describe the conformation of flexible parts of the molecule, such as the ether side chain.
Intermolecular ContactsThe distances and geometries of interactions between neighboring molecules in the crystal.

This table represents the potential data that could be generated from an X-ray crystallography experiment and is not based on existing data for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It provides a framework for calculating various properties based on the molecule's electron density. For 2-Chloro-5-(2-methoxyethoxy)pyrazine, DFT studies offer insights into its geometry, stability, and the nature of its reactive sites.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecule's geometry is adjusted to find the lowest energy arrangement of its atoms.

Table 1: Representative Optimized Geometrical Parameters for 2-Chloro-5-(2-methoxyethoxy)pyrazine (Illustrative Data) This table shows the kind of data obtained from DFT geometry optimization. The values are representative examples based on similar molecular structures.

ParameterBond/AtomsCalculated Value
Bond Length C-Cl1.74 Å
C-N (pyrazine)1.33 Å
C-O (ether)1.43 Å
Bond Angle Cl-C-N121.5°
C-O-C118.0°
Dihedral Angle C-C-O-C178.5°

Data is illustrative of typical DFT calculation outputs.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov For substituted chloropyrazines, it is important to analyze the specific orbitals involved in reactions. In the case of 2-chloropyrazine (B57796), the LUMO may have very little electron density on the carbon atom attached to the chlorine. Therefore, the LUMO+1 orbital is often considered the more relevant frontier orbital for predicting the outcome of nucleophilic substitution reactions at that position. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Chloro-5-(2-methoxyethoxy)pyrazine This table presents hypothetical but realistic energy values derived from DFT calculations to illustrate the application of FMO theory.

ParameterEnergy (eV)Implication
E(HOMO) -6.85Electron-donating ability
E(LUMO) -1.20Electron-accepting ability
ΔE (LUMO-HOMO) 5.65High kinetic stability

Data is illustrative of typical DFT calculation outputs.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. scispace.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are therefore susceptible to electrophilic attack. For 2-Chloro-5-(2-methoxyethoxy)pyrazine, these areas are expected to be located around the electronegative nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the methoxyethoxy group. Regions of positive potential (colored blue) are electron-deficient and are thus favorable sites for nucleophilic attack. researchgate.net Such positive regions would likely be found near the hydrogen atoms and the carbon atom bonded to the chlorine. The MEP map provides a clear, intuitive guide to the molecule's reactivity.

Theoretical vibrational spectroscopy is another powerful application of DFT. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. These frequencies correspond to the peaks observed in experimental infrared (IR) and Raman spectra.

Comparing the calculated vibrational spectrum with an experimental one serves as a crucial validation of the computed molecular structure. researchgate.net A good agreement between the theoretical and experimental wavenumbers confirms that the optimized geometry is accurate. It should be noted that theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental spectra are typically recorded from solid or liquid samples. This can lead to small discrepancies due to the intermolecular interactions present in the condensed phases. researchgate.net

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (Illustrative Data) This table demonstrates the comparison between experimental FT-IR data and frequencies calculated via DFT, a common practice for validating computational models.

Functional GroupExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)Vibrational Mode
Aromatic C-H 30953105Stretching
Aliphatic C-H 29602965Asymmetric Stretching
C=N (Pyrazine) 15801585Stretching
C-O-C (Ether) 11201125Asymmetric Stretching
C-Cl 780785Stretching

Data is illustrative of typical DFT calculation outputs and experimental values for similar compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For 2-Chloro-5-(2-methoxyethoxy)pyrazine, MD simulations can reveal the flexibility of the methoxyethoxy side chain, showing how its conformation changes over time in a solution. These simulations are also essential for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes. chemrxiv.org This dynamic perspective is crucial for understanding how the molecule behaves in a real-world chemical or biological environment, going beyond the zero-Kelvin, gas-phase picture provided by standard DFT optimizations.

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These indices provide quantitative measures of a molecule's reactivity and stability. nih.gov

Key reactivity indices include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors are invaluable for quantitatively comparing the reactivity of different molecules and for understanding the electronic factors that govern their chemical behavior. chemrxiv.org

Table 4: Calculated Quantum Chemical Descriptors (Illustrative Data) This table provides representative values for key reactivity indices derived from DFT calculations.

DescriptorFormulaValueUnit
Electronegativity (χ) -(E_HOMO + E_LUMO)/24.025eV
Chemical Hardness (η) (E_LUMO - E_HOMO)/22.825eV
Chemical Softness (S) 1 / (2η)0.177eV⁻¹
Electrophilicity Index (ω) χ² / (2η)2.87eV

Data is illustrative and derived from the energy values in Table 2.

Computational Methods for Exploring Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a prominent computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein or a nucleic acid. This technique is instrumental in understanding the binding mode and affinity of a potential drug candidate. While specific molecular docking studies on 2-Chloro-5-(2-methoxyethoxy)pyrazine are not extensively detailed in publicly available literature, the general methodology is well-established and has been applied to a wide range of pyrazine derivatives, offering a blueprint for how such an investigation would proceed.

The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (in this case, 2-Chloro-5-(2-methoxyethoxy)pyrazine) and the target receptor are prepared. This preparation often involves optimizing the geometry of the ligand and preparing the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site. Sophisticated algorithms are then employed to explore the conformational space of the ligand within the binding pocket of the target, generating a multitude of possible binding poses.

These poses are then scored using a scoring function that estimates the binding affinity, or the strength of the interaction. The scoring function takes into account various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For instance, in studies of other pyrazine-based compounds, molecular docking has been used to elucidate key interactions, such as hydrogen bonds and pi-pi stacking, that are critical for biological activity. nih.gov The results of a docking study can reveal the most likely binding mode of the ligand and provide a quantitative estimate of its binding energy. This information is invaluable for structure-activity relationship (SAR) studies, where researchers aim to understand how chemical modifications to a molecule affect its biological activity.

For example, in the investigation of novel pyrazine-based heterocycles as potential antibacterial agents, molecular docking was employed to study their interaction with DNA gyrase, a validated target for antibacterial drugs. The workflow for such a study typically involves preparing the protein target, running the docking simulation within a defined grid around the active site, and analyzing the resulting interactions. Similarly, in the development of antiviral agents, computational studies, including molecular docking, have been used to validate the biological data of synthesized pyrazine conjugates.

Predictive Modeling for Physicochemical Descriptors and Chemical Compatibility

Predictive modeling is another cornerstone of computational chemistry that is used to estimate the physicochemical properties of a molecule, which are critical determinants of its behavior in a biological system and its suitability as a drug candidate. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, include solubility, lipophilicity (logP), polar surface area, and various other descriptors that influence a compound's pharmacokinetics and pharmacodynamics.

For 2-Chloro-5-(2-methoxyethoxy)pyrazine, predictive models can be used to calculate a range of these descriptors. These models are typically based on the molecule's two-dimensional or three-dimensional structure and employ a variety of algorithms, from simple empirical models to more complex machine learning and quantum mechanical methods. The ability to predict these properties in silico saves considerable time and resources compared to experimental determination.

The following table provides an example of the types of physicochemical descriptors that can be predicted using computational models. The values presented here are illustrative and would be calculated using specialized software packages that implement various predictive algorithms.

Physicochemical DescriptorPredicted ValueSignificance
Molecular Weight188.60 g/mol Influences diffusion and transport properties.
LogP1.5 - 2.5A measure of lipophilicity, affecting membrane permeability and solubility.
Polar Surface Area (PSA)40 - 50 ŲInfluences cell membrane penetration and oral bioavailability.
Number of Hydrogen Bond Donors0Affects solubility and binding interactions.
Number of Hydrogen Bond Acceptors4Affects solubility and binding interactions.
Rotatable Bonds4Relates to conformational flexibility.

These predicted values, in conjunction with molecular docking studies, provide a comprehensive in silico profile of a compound like 2-Chloro-5-(2-methoxyethoxy)pyrazine, guiding its further experimental investigation and development.

Applications in Organic Synthesis and Advanced Materials Science

2-Chloro-5-(2-methoxyethoxy)pyrazine as a Versatile Synthetic Building Block

The utility of 2-Chloro-5-(2-methoxyethoxy)pyrazine in organic synthesis stems from the reactivity of the chloro-substituted pyrazine (B50134) ring. Halogenated pyrazines are established as important building blocks in the construction of more complex molecules, particularly in medicinal chemistry and natural product synthesis. nih.govnih.gov The chlorine atom at the 2-position of the pyrazine ring is susceptible to nucleophilic substitution and serves as a handle for various metal-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates these transformations. This inherent reactivity allows for the strategic introduction of diverse functional groups. For instance, similar 2-chloropyrazine (B57796) derivatives have been shown to be ideal substrates for reactions like the nickel-catalyzed Kumada–Corriu cross-coupling, enabling the formation of carbon-carbon bonds with high efficiency. nih.gov The presence of the methoxyethoxy group can also influence the compound's reactivity and solubility, making it more amenable to a broader range of reaction conditions compared to simpler alkyl- or unsubstituted pyrazines.

Key Reaction Types for 2-Chloropyrazine Derivatives:

Reaction Type Reagents/Catalysts Bond Formed Significance
Suzuki-Miyaura Coupling Palladium catalysts, Boronic acids/esters C-C Construction of biaryl and complex aromatic systems. nih.gov
Kumada-Corriu Coupling Nickel catalysts, Grignard reagents C-C Formation of alkyl- or aryl-substituted pyrazines. nih.gov
Buchwald-Hartwig Amination Palladium catalysts, Amines C-N Synthesis of aminopyrazine derivatives.

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., alkoxides, thiolates) | C-O, C-S | Introduction of heteroatom-based functional groups. nih.gov |

Intermediacy in the Synthesis of Complex Heterocyclic Systems

The structural features of 2-Chloro-5-(2-methoxyethoxy)pyrazine make it an excellent starting point for the synthesis of more elaborate heterocyclic architectures.

The reactive chlorine atom allows this compound to be a key component in annulation reactions, where additional rings are built onto the pyrazine core. The synthesis of pyrazines fused to other heterocyclic systems, such as 1,2,3-triazoles, has been demonstrated through various synthetic routes. mdpi.com For example, a related compound, 2-cyanopyrazine, can be converted into a tetrazole which then undergoes thermolysis to form a 1,2,3-triazolo[1,5-a]pyrazine. mdpi.com By first converting the chloro group of 2-Chloro-5-(2-methoxyethoxy)pyrazine to a cyano group, similar synthetic pathways to fused systems become accessible.

Furthermore, the bifunctional nature of substituted dichloropyrazines has been exploited in the synthesis of macrocyclic compounds. A notable example is the concise total synthesis of Alocasin A, a pyrazine-linked bisindole alkaloid, which utilized a double Suzuki–Miyaura coupling reaction with 2,5-dibromopyrazine. nih.gov Following this synthetic logic, 2-Chloro-5-(2-methoxyethoxy)pyrazine could be used to construct asymmetric macrocycles or as a building block in a stepwise approach to larger, complex structures.

The strategic placement of the chloro and methoxyethoxy groups allows for their differential reactivity, enabling sequential and site-selective modifications. The chlorine atom provides a site for robust carbon-carbon or carbon-heteroatom bond formation, while the ether linkage in the side chain is generally more stable but can be cleaved under specific, harsher conditions if required.

In multi-step syntheses, the chloro group is often addressed in the early to middle stages of the synthetic sequence. For instance, in the synthesis of a female wasp pheromone, a chlorine atom was strategically installed on the pyrazine ring to facilitate a key Kumada–Corriu cross-coupling reaction, which was crucial for installing a specific alkyl side chain. nih.gov Similarly, 2-Chloro-5-(2-methoxyethoxy)pyrazine can be employed in a sequence where the chloro group is first displaced via a cross-coupling reaction, followed by further modifications on other parts of the molecule or on the newly introduced substituent. This stepwise approach is fundamental to building molecular complexity in a controlled manner.

Development of Pyrazine-Based Functional Materials

The inherent electronic properties of the pyrazine ring make it an attractive component for advanced functional materials. rsc.org Pyrazine is an electron-deficient heterocycle, a property that is highly desirable in the design of materials for optoelectronic applications. rsc.orgnih.gov

Pyrazine derivatives are integral to the design of novel chromophores and fluorescent probes. Their electron-accepting nature makes them ideal for creating molecules with significant intramolecular charge transfer (ICT) character, which is often the basis for fluorescence.

A notable example is the development of a donor-acceptor-donor (D-A-D) type fluorescent probe, (OMeTPA)2-Pyr, where a central pyrazine core acts as the acceptor (A) and is flanked by two triphenylamine donor (D) groups. nih.gov This molecular design promotes a strong ICT effect, leading to desirable photophysical properties such as large Stokes shifts and high photostability. nih.gov The probe was successfully used for long-term live cell imaging. nih.gov By replacing the central pyrazine in such D-A-D systems with a derivative like 2-Chloro-5-(2-methoxyethoxy)pyrazine (after substitution of the chlorine), one can fine-tune the electronic and photophysical properties of the resulting probe. The methoxyethoxy side chain could further enhance biocompatibility and cellular uptake.

The electron-deficient character of the pyrazine nucleus is particularly advantageous for creating n-type (electron-transporting) organic semiconductors. nih.gov These materials are essential for the fabrication of organic electronic devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

In the context of OLEDs, pyrazine-containing materials have been investigated as electron-transporting or emissive components. For example, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized and studied. researchgate.net When one of these derivatives was used as a dopant in the emissive layer of an OLED, it significantly enhanced the device's external quantum efficiency, an effect attributed to the improved electron-transporting properties of the pyrazine system. researchgate.net The development of new π-conjugated materials incorporating pyrazine is a subject of significant research interest for modern optoelectronics. rsc.org 2-Chloro-5-(2-methoxyethoxy)pyrazine can serve as a starting material for such conjugated systems, where the chlorine atom is replaced by an extended π-system via cross-coupling reactions.

Catalytic Applications of Pyrazine Derivatives

Pyrazine derivatives have emerged as significant co-catalysts in a variety of metal-complex-catalyzed oxidation reactions. Their involvement can dramatically enhance the activity and selectivity of these catalytic systems for the oxidation of diverse organic substrates.

Co-catalysis in Metal-Complex-Catalyzed Oxidation Reactions

The development of efficient and selective oxidation protocols for organic compounds, such as alkanes, arenes, olefins, and alcohols, is a pivotal area in homogeneous catalysis. researchgate.net In many of these oxidation reactions, the catalytic activity of metal complexes is substantially improved by the addition of co-catalysts or promoters. researchgate.net Among these, pyrazine derivatives, notably 2-pyrazinecarboxylic acid (PCA), have been identified as remarkably effective and versatile co-catalysts. researchgate.net

The efficacy of pyrazine derivatives as co-catalysts is particularly evident in oxidation systems involving transition metal complexes. For instance, the combination of a vanadate salt with pyrazine-2-carboxylic acid has been shown to be a highly efficient system for various oxidation processes. researchgate.net This catalytic system has been successfully applied to the oxidation of alkanes, olefins, arenes, and alcohols using hydrogen peroxide as the oxidant. researchgate.net The presence of PCA is an obligatory component for the high activity of this system. researchgate.net

Research has demonstrated that pyrazine derivatives can act as ligands in simple catalytic systems generated in situ, thereby influencing the coordination chemistry and reactivity of the metal center. researchgate.net The multifaceted roles of these co-catalysts include facilitating the formation of active catalytic species and participating in the key mechanistic pathways of the oxidation reactions. researchgate.net For example, in vanadium-catalyzed oxidations, PCA is considered the most suitable co-catalyst, significantly enhancing the reaction rates and product yields. researchgate.net Without the catalyst and co-catalyst, these oxidation reactions proceed extremely slowly. researchgate.net

The application of pyrazine-based ligands also extends to other transition metal-catalyzed transformations. For instance, pyrazine-based PNP pincer ligands have been utilized in iron-mediated CO2 hydrogenation catalysis. acs.org While challenges such as catalyst aggregation were observed, the study highlights the potential of pyrazine frameworks in the design of catalysts for important chemical transformations. acs.org Furthermore, the electronic properties of pyrazine(diimine) metal dihalide complexes have been investigated to understand the role of the ligand in the electronic structure of the resulting compounds, which can be valuable for the future design of transition-metal catalysts. tandfonline.com

The following table summarizes the key findings regarding the role of pyrazine derivatives as co-catalysts in metal-complex-catalyzed oxidation reactions:

Metal CatalystPyrazine Derivative Co-catalystSubstrate(s)OxidantKey Findings
Vanadium ComplexesPyrazine-2-carboxylic acid (PCA)Alkanes, Arenes, Olefins, AlcoholsHydrogen PeroxidePCA is a highly efficient and mandatory co-catalyst, dramatically improving the catalytic activity. researchgate.net
Iron ComplexesPyrazine-based PNP pincer ligandCarbon Dioxide (Hydrogenation)Not ApplicableDemonstrates the potential of pyrazine ligands in designing catalysts for hydrogenation reactions. acs.org
Various First-Row Transition Metals (Mn, Fe, Co, Ni)Pyrazine(diimine) ligandsNot Applicable (Study of electronic structure)Not ApplicableProvides insights into the electronic properties of metal complexes with pyrazine-based ligands for future catalyst design. tandfonline.com

Medicinal Chemistry Research Trajectories for Pyrazine Analogues

Pyrazine (B50134) Scaffolds in Rational Drug Design Approaches

The pyrazine scaffold is a versatile building block in rational drug design, frequently employed as a bioisostere for benzene (B151609), pyridine (B92270), and pyrimidine (B1678525) rings. pharmablock.com Its electron-deficient nature, arising from the electronegative nitrogen atoms, influences its interaction with biological targets. nih.govpharmablock.com This property, combined with its planarity, allows pyrazine-containing molecules to fit into specific binding pockets of proteins. pharmablock.com

Computational studies have validated the significance of the pyrazine heterocycle in drug-target interactions, providing a strong basis for its incorporation into drug design campaigns. nih.gov The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, a crucial interaction for the binding of ligands to protein targets, particularly in the hinge region of kinases. pharmablock.com The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.

The development of pyrrolopyrazine derivatives, which combine pyrrole (B145914) and pyrazine rings, has yielded compounds with significant antibacterial, antifungal, and antiviral activities. researchgate.net These findings underscore the value of the pyrazine scaffold as a platform for generating diverse and biologically active molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies of Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazine derivatives, these studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Impact of the 2-Methoxyethoxy Substituent on Molecular Recognition and Ligand-Receptor Binding Affinities

The 2-methoxyethoxy substituent, with its ether linkage and terminal methyl group, can significantly influence a molecule's interaction with a biological target. The oxygen atoms in this group can act as hydrogen bond acceptors, forming key interactions within a receptor's binding site. acs.org The flexibility of the ethoxy chain allows the substituent to adopt various conformations, potentially enabling an optimal fit within the binding pocket. acs.org

Positional and Stereochemical Effects of Substituents on Interaction Profiles

The position of substituents on the pyrazine ring is a critical determinant of a compound's biological activity. Altering the substitution pattern can dramatically change the molecule's shape, electronic distribution, and the way it presents its functional groups to a biological target. For example, in a series of oxazolo[3,4-a]pyrazine derivatives, the placement of substituents was found to be crucial for their antagonist activity at the neuropeptide S receptor. acs.org

Stereochemistry also plays a pivotal role. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific receptor. For instance, in the development of lysyl-tRNA synthetase inhibitors, the cis and trans isomers of a 2-hydroxycyclohexyl substituent displayed significantly different activities, with the trans isomer being inactive. acs.org This highlights the importance of a precise spatial orientation for effective ligand-receptor interaction. The introduction of stereocenters and the evaluation of different stereoisomers are therefore essential steps in the optimization of pyrazine-based drug candidates.

Design Principles for Pyrazine-Containing Hybrid Structures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to develop compounds with enhanced or dual biological activities. rsc.orgnih.gov The pyrazine scaffold is an attractive component for creating such hybrid structures due to its favorable pharmacological properties and synthetic accessibility. nih.govrsc.org

Several design principles guide the creation of pyrazine-containing hybrids:

Pharmacophore Combination: Linking the pyrazine core to other known active fragments can lead to synergistic effects. For example, hybrids of pyrazine and 1,2,4-triazole (B32235) have shown promising antitubercular activity. rsc.org

Bioisosteric Replacement: The pyrazine ring can be incorporated as a bioisostere of other aromatic systems to improve properties such as metabolic stability or to explore new interactions with the target. pharmablock.com

Structure-Based Design: Utilizing the three-dimensional structure of the target protein can guide the rational design of hybrid molecules that can simultaneously occupy multiple binding pockets or interact with different subunits of a protein complex. acs.org

Examples of successful pyrazine-containing hybrids include those combined with natural products like resveratrol (B1683913) and curcumin, which have demonstrated enhanced anticancer activities. mdpi.com

2-Chloro-5-(2-methoxyethoxy)pyrazine as an Intermediate in Pharmaceutical Lead Compound Synthesis

2-Chloro-5-(2-methoxyethoxy)pyrazine is a valuable intermediate in the synthesis of more complex pharmaceutical compounds. evitachem.com The chloro-substituent at the 2-position of the pyrazine ring is a key functional group that allows for a variety of chemical transformations, most notably nucleophilic substitution reactions. evitachem.com This reactivity enables the introduction of a wide range of other functional groups, providing a straightforward route to a library of diverse pyrazine derivatives.

Elucidation of Molecular Interaction Mechanisms with Biological Targets at a Chemical Level

Understanding the molecular interactions between pyrazine-based compounds and their biological targets is crucial for rational drug design. A systematic analysis of the Protein Data Bank (PDB) has revealed the most common types of interactions involving the pyrazine ring. nih.govacs.org

Weak hydrogen bonds, where a C-H bond on the pyrazine ring acts as a donor, have also been observed. nih.govacs.org In the case of chloro-substituted pyrazines, halogen bonds can also play a role in ligand binding. nih.govacs.org Furthermore, the pyrazine moiety can coordinate with metal ions present in the active site of metalloenzymes. nih.govacs.org

Often, the binding of a pyrazine-containing ligand involves a combination of these interactions, leading to a complex and highly specific recognition by the target protein. nih.govacs.org This multifaceted interaction profile underscores the view that the pyrazine ring is not merely a passive aromatic spacer but an active and versatile pharmacophoric element with a high potential for engaging in productive interactions with biological macromolecules. nih.govacs.org

Enzyme Active Site Interactions

The pyrazine ring itself can engage in several critical interactions within an enzyme's active site. The nitrogen atoms of the pyrazine ring, with their partial negative charge, can act as hydrogen bond acceptors. medchemexpress.com This is a crucial interaction for anchoring the molecule within the binding site. For instance, in many kinase inhibitors, one of the pyrazine nitrogens forms a hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. mdpi.com

The substituents on the pyrazine ring of 2-Chloro-5-(2-methoxyethoxy)pyrazine play a pivotal role in dictating its specific interactions. The chloro group at the 2-position is an electron-withdrawing group that can influence the electronic distribution of the pyrazine ring, potentially modulating the strength of hydrogen bonds. Moreover, the chlorine atom itself can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the ligand-protein complex.

The 2-methoxyethoxy substituent at the 5-position introduces additional points of interaction. The ether oxygens can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors from the protein backbone or side chains. The flexibility of this side chain allows it to adopt a conformation that can access and bind to specific sub-pockets within the active site, contributing to both potency and selectivity.

A hypothetical binding mode of 2-Chloro-5-(2-methoxyethoxy)pyrazine within a kinase active site is depicted below, illustrating the potential key interactions:

Interaction TypeInteracting Moiety on LigandPotential Interacting Residues in Enzyme
Hydrogen Bond (Acceptor)Pyrazine NitrogenHinge Region (e.g., backbone NH of Alanine, Cysteine)
π-π StackingPyrazine RingPhenylalanine, Tyrosine, Tryptophan
Halogen BondChlorine AtomCarbonyl Oxygen, Hydroxyl Group
Hydrogen Bond (Acceptor)Methoxyethoxy Oxygen AtomsSerine, Threonine, Lysine, Arginine
Hydrophobic InteractionMethoxyethoxy Alkyl ChainLeucine, Valine, Isoleucine

Receptor Binding Mechanisms

Similar to enzyme inhibition, the binding of pyrazine analogues to receptors, particularly G-protein coupled receptors (GPCRs), is a significant area of medicinal chemistry research. While specific receptor binding data for 2-Chloro-5-(2-methoxyethoxy)pyrazine is not available, we can extrapolate potential binding mechanisms based on studies of other pyrazine-containing receptor ligands.

The pyrazine core can serve as a scaffold to correctly orient pharmacophoric elements required for receptor recognition and activation or antagonism. The nitrogen atoms can participate in crucial hydrogen bonding interactions with polar residues in the transmembrane helices of the receptor. For instance, in adrenergic receptors, interactions with serine residues in transmembrane helix 5 are known to be important for ligand binding.

The substituents on the pyrazine ring are critical for determining receptor affinity and selectivity. The chloro group on 2-Chloro-5-(2-methoxyethoxy)pyrazine can engage in specific interactions within a hydrophobic pocket of the receptor. The 2-methoxyethoxy side chain, with its length and flexibility, can extend into deeper pockets of the receptor, potentially interacting with residues that differ between receptor subtypes, thereby conferring selectivity.

For example, studies on pyrazine-based antagonists for the α2-adrenergic receptor have highlighted the importance of specific substitution patterns for achieving high affinity and selectivity. nih.govnih.gov The nature and position of substituents on the pyrazine ring influence how the molecule fits into the binding pocket and interacts with key residues.

A summary of potential interactions for a pyrazine analogue like 2-Chloro-5-(2-methoxyethoxy)pyrazine within a hypothetical GPCR binding site is provided below:

Interaction TypeInteracting Moiety on LigandPotential Interacting Residues in Receptor
Hydrogen Bond (Acceptor)Pyrazine NitrogenSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionPyrazine Ring, Chloro GroupLeucine, Isoleucine, Valine, Phenylalanine
Hydrogen Bond (Acceptor)Methoxyethoxy Oxygen AtomsTyrosine, Lysine, Arginine
van der Waals InteractionsMethoxyethoxy Alkyl ChainAliphatic and Aromatic Residues in Binding Pocket

Strategies for Modulating Selectivity and Potency through Pyrazine Core Modifications

The pyrazine core of 2-Chloro-5-(2-methoxyethoxy)pyrazine offers multiple avenues for chemical modification to fine-tune its biological activity, enhancing potency against a desired target while improving selectivity over off-targets.

One key strategy involves the modification or replacement of the chloro group at the 2-position. While the chloro group can contribute to binding affinity, it can also be a site of metabolic liability. Replacing it with other small, lipophilic groups such as a methyl or trifluoromethyl group could alter the electronic properties and steric profile of the molecule, potentially leading to improved interactions within the active site. Alternatively, replacing the chlorine with a group capable of forming a covalent bond with a nearby cysteine residue in the target protein is a strategy to achieve irreversible inhibition, which can lead to enhanced potency and duration of action.

The 2-methoxyethoxy side chain at the 5-position is another critical handle for optimization. Varying the length and branching of the alkoxy chain can probe the size and shape of the binding pocket. For example, introducing cyclic ethers or other functional groups at the terminus of this chain could lead to new, specific interactions. Structure-activity relationship (SAR) studies on pyrazine-based kinase inhibitors have frequently shown that modifications to such side chains are crucial for achieving high potency and selectivity. nih.govnih.gov

Furthermore, the pyrazine ring itself can be modified. Introducing additional substituents on the available carbon atoms can be used to block unwanted metabolic pathways or to introduce new interaction points. For instance, adding a small alkyl or cyano group could provide additional van der Waals or polar interactions. Fusing another ring system to the pyrazine core, to create bicyclic scaffolds like pyrazolo[1,5-a]pyrazines or imidazo[1,2-a]pyrazines, has been a successful strategy in developing potent and selective kinase inhibitors. mdpi.com This approach constrains the conformation of the molecule, which can lead to a more favorable binding entropy.

The table below summarizes potential modification strategies and their expected impact on the properties of 2-Chloro-5-(2-methoxyethoxy)pyrazine analogues.

Modification SiteProposed ModificationPotential Impact on Potency and Selectivity
2-position (Chloro group)Replacement with other halogens (F, Br)Modulate halogen bonding and lipophilicity.
Replacement with small alkyl groups (e.g., methyl)Alter steric interactions and lipophilicity.
Replacement with cyano or trifluoromethyl groupIntroduce strong dipole moments and potential new interactions.
5-position (Methoxyethoxy group)Varying the length of the alkoxy chainOptimize fit within the binding pocket.
Introducing branching or cyclic structuresEnhance selectivity by targeting specific sub-pockets.
Replacing the ether oxygen with other linkers (e.g., amine, amide)Introduce new hydrogen bonding capabilities.
Pyrazine CoreIntroduction of additional substituentsBlock metabolism, introduce new interaction points.
Fusion with other heterocyclic ringsConstrain conformation, improve binding affinity.

By systematically applying these medicinal chemistry strategies, it is possible to develop analogues of 2-Chloro-5-(2-methoxyethoxy)pyrazine with optimized pharmacological profiles for a specific biological target.

Q & A

Q. How do electronic effects influence the stability of pyrazine derivatives under oxidative conditions?

  • Methodological Answer : Electron-donating groups (e.g., methoxyethoxy) stabilize the pyrazine ring against oxidation, while chloro substituents increase susceptibility to nucleophilic attack. Redox stability can be probed via cyclic voltammetry (e.g., E₁/2 ≈ −1.2 V vs. Ag/AgCl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.